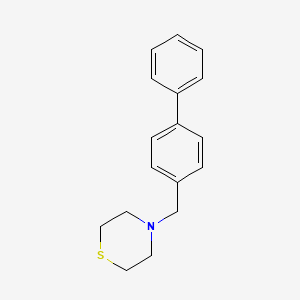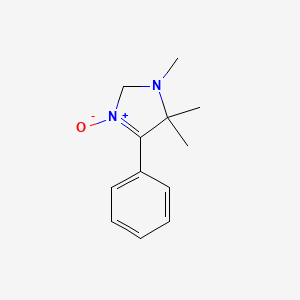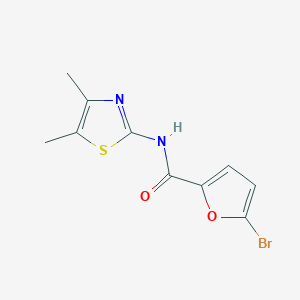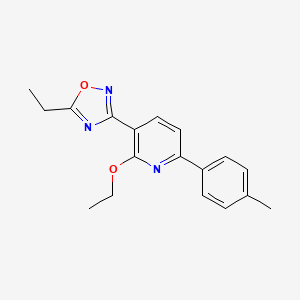
4-(4-biphenylylmethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylylmethyl)thiomorpholine, also known as Wilfosine, is a thiomorpholine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various lab experiments. In
作用機序
The mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors, such as the GABA-A receptor. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. Additionally, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-biphenylylmethyl)thiomorpholine are diverse and depend on the specific application. In neuroscience, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the potential to improve cognitive function. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
The advantages of using 4-(4-biphenylylmethyl)thiomorpholine in lab experiments include its diverse range of biochemical and physiological effects, as well as its potential applications in various research areas. Additionally, this compound has been found to have low toxicity and good stability, making it a safe and reliable research tool. However, the limitations of using 4-(4-biphenylylmethyl)thiomorpholine include its relatively high cost and limited availability, as well as the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the use of 4-(4-biphenylylmethyl)thiomorpholine in scientific research. One potential direction is the development of new compounds with similar structures and activities, which could lead to the discovery of novel therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine and its potential side effects, which could inform the development of safer and more effective drugs. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
合成法
The synthesis of 4-(4-biphenylylmethyl)thiomorpholine involves the reaction of 4-bromobenzyl chloride with thiomorpholine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield the desired product in good yields and high purity.
科学的研究の応用
4-(4-biphenylylmethyl)thiomorpholine has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and depression. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, this compound has been used in drug discovery efforts to identify new compounds with similar structures and activities.
特性
IUPAC Name |
4-[(4-phenylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONVYAOQFZRFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Biphenylylmethyl)thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)



![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)


